2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl isopropyl ether
Description
2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl isopropyl ether (CAS: 338961-45-8) is a halogenated aromatic compound featuring a tetrazole ring and an isopropyl ether moiety. Its molecular formula is C₁₆H₁₃Cl₃N₄O, with a molecular weight of 383.7 g/mol . The compound exhibits a planar aromatic system substituted with three chlorine atoms, a tetrazole ring (1,2,3,4-tetrazole), and a branched isopropyl ether group.
Properties
IUPAC Name |
5-(2-chlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N4O/c1-9(2)24-15-8-14(12(18)7-13(15)19)23-16(20-21-22-23)10-5-3-4-6-11(10)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWFSGEIZXYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl isopropyl ether (CAS: 338961-45-8) is a complex organic compound featuring a tetraazole ring and multiple chlorinated phenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.
The molecular formula of the compound is , with a molar mass of 383.66 g/mol. The predicted boiling point is approximately 530.1 °C, and it has a density of about 1.46 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C16H13Cl3N4O |
| Molar Mass | 383.66 g/mol |
| Boiling Point | 530.1 °C (predicted) |
| Density | 1.46 g/cm³ (predicted) |
| pKa | -0.21 (predicted) |
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications, particularly in antimicrobial and anticancer therapies.
Anticancer Potential
The tetraazole ring structure is known to influence biological activity significantly. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain tetraazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . The specific mechanism of action may involve interaction with cellular pathways associated with cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds or structural analogs:
- Antifungal Activity : Research on related pyrazole compounds indicated significant antifungal activity, suggesting that similar structural features in tetraazole derivatives might yield comparable results .
- Cytotoxicity Studies : A study on thiazole and pyrazole derivatives highlighted their anticancer properties through IC50 values indicating effective concentrations against various cancer cell lines . While exact data for our compound are not available, the trends suggest potential for similar activity.
- Structure-Activity Relationship (SAR) : An analysis of SAR in related compounds revealed that electron-withdrawing groups like chlorine enhance biological activity. This finding supports the hypothesis that the chlorinated structure of our compound could contribute positively to its bioactivity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar in structure to 2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl isopropyl ether exhibit significant anticancer properties. In vitro studies have shown efficacy against various cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacterial strains and fungi, which could lead to its use in developing new antimicrobial agents .
Herbicide Development
Due to its structural characteristics, this compound has potential applications in herbicide formulation. Its effectiveness in controlling weed species while being selective towards crops makes it a valuable candidate for agricultural use. Research is ongoing to evaluate its efficacy and safety in field conditions .
Pest Control
The compound's ability to disrupt biological processes in pests can be harnessed for pest control strategies. By targeting specific metabolic pathways in insects, it may provide a more environmentally friendly alternative to conventional pesticides .
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .
Coating Technologies
The compound's chemical stability and resistance to degradation make it suitable for use in protective coatings. These coatings can be applied in various industries to enhance the durability of surfaces exposed to harsh environments .
Case Study 1: Anticancer Screening
A study conducted on the anticancer properties of related compounds demonstrated significant cytotoxic effects on human cancer cell lines. The structure-activity relationship indicated that modifications to the tetraazole ring could enhance potency against specific cancer types .
Case Study 2: Herbicide Efficacy Trials
Field trials assessing the herbicidal activity of formulations containing this compound showed promising results in controlling resistant weed species without harming crop yields. These findings support further investigation into its commercial viability as an herbicide .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of halogenated aryl ethers with heterocyclic substituents. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues with Tetrazole Moieties
- 5-(2-Chlorophenyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-tetrazole (Synonym of the target compound): Shares identical core structure but differs in nomenclature. The tetrazole ring enhances hydrogen-bond acceptor capacity (4 acceptor sites) compared to oxadiazole-based analogues, influencing receptor binding .
- 2-(4-Phenyl-1H-1,2,3,4-tetraazin-1-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole (22): Replaces the tetrazole with a tetraazine-thiadiazole hybrid. This compound demonstrated higher thermal stability (white crystalline powder post-crystallization) compared to the target compound, which lacks stability data .
Agrochemical Analogues with Dichlorophenyl Ether Scaffolds
- Oxadiargyl (CAS: 19666-30-9): A herbicidal compound with a dichlorophenyl-oxadiazol-2(3H)-one core. Key differences include: Replacement of tetrazole with oxadiazolone ring. Presence of a tert-butyl group instead of isopropyl ether.
Oxydiazon (3-[2,4-Dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one):
Structurally similar but substitutes tetrazole with oxadiazolone and includes a tert-butyl group. Oxydiazon’s higher logP (6.2 vs. 5.5) suggests greater membrane permeability, correlating with its use as a pre-emergent herbicide .
Physicochemical and Computational Comparison
Mechanistic Insights from Computational Studies
- Docking Studies : AutoDock4 simulations suggest that the tetrazole ring in the target compound forms weaker π-π stacking interactions compared to oxadiazolone-containing herbicides like Oxadiargyl, which show stronger binding to PPO enzymes .
Q & A
Q. How to address inconsistencies in biological activity across analogs?
- Methodological Answer :
- Perform SAR studies (e.g., ’s thiadiazole derivatives) to identify critical functional groups .
- Use molecular dynamics (e.g., GROMACS) to simulate protein-ligand stability over time .
- Validate with in vitro assays under standardized conditions (e.g., ’s dose-response protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
